molecular formula C11H12N2O2 B12949897 5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid

5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B12949897
M. Wt: 204.22 g/mol
InChI Key: JSYCBBHYUGUZNM-UHFFFAOYSA-N
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Description

5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials might include 2,6-dimethylphenylhydrazine and a suitable carboxylic acid derivative. The reaction conditions often require refluxing in methanol with a strong acid like methanesulfonic acid .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used in hydrogenation reactions to introduce amino groups. Large-scale synthesis may also involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in various biochemical pathways and as a potential inhibitor of enzymes.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Methoxy-2-methylindole: Known for its psychoactive properties.

    2,3-Dimethylindole: Used in the synthesis of dyes and pigments.

Uniqueness

5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-amino-2,6-dimethyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-5-3-9-7(4-8(5)12)10(11(14)15)6(2)13-9/h3-4,13H,12H2,1-2H3,(H,14,15)

InChI Key

JSYCBBHYUGUZNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)C(=C(N2)C)C(=O)O

Origin of Product

United States

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